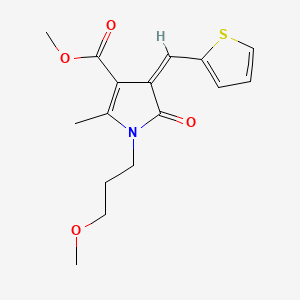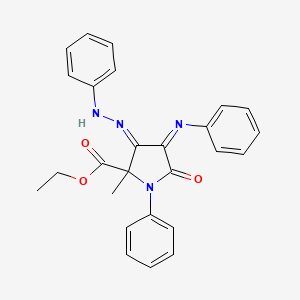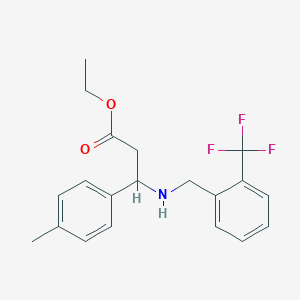
methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-(thien-2-ylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene moiety, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrrole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene moieties.
Pyrrole derivatives: Compounds with similar pyrrole rings.
Methoxypropyl derivatives: Compounds with similar methoxypropyl groups.
Uniqueness
METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds .
Eigenschaften
Molekularformel |
C16H19NO4S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
methyl (4Z)-1-(3-methoxypropyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-11-14(16(19)21-3)13(10-12-6-4-9-22-12)15(18)17(11)7-5-8-20-2/h4,6,9-10H,5,7-8H2,1-3H3/b13-10- |
InChI-Schlüssel |
WFWHPVKLTOBKKL-RAXLEYEMSA-N |
Isomerische SMILES |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1CCCOC)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1CCCOC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(2-cyanophenyl)sulfanyl]phenyl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B11505789.png)
![1,3-Dimethyl-8-morpholin-4-yl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B11505796.png)
![2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B11505804.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11505812.png)
![1-(2,5-Dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11505813.png)
![3-(2,4-dichlorophenoxy)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11505814.png)

![N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11505834.png)
![N-[(E)-(2-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B11505844.png)
![2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11505848.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11505849.png)

![Ethyl 1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11505860.png)
![3-[4-(tert-butyl)phenyl]-10-isobutyryl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505865.png)
